The Structure and Application of DBCO-NHCO-PEG2-Biotin: A Technical Guide
The Structure and Application of DBCO-NHCO-PEG2-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG2-Biotin is a heterobifunctional linker that plays a crucial role in the field of bioconjugation and targeted drug delivery.[1] Its unique structure combines three key functional components: a dibenzocyclooctyne (DBCO) group, a biotin molecule, and a short polyethylene glycol (PEG) spacer. This strategic design enables a two-step labeling and detection strategy, leveraging the principles of bioorthogonal chemistry and the high-affinity interaction between biotin and streptavidin.[1][2]
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-NHCO-PEG2-Biotin, with a focus on detailed experimental protocols and workflow visualizations.
Molecular Structure and Functional Components
The structure of DBCO-NHCO-PEG2-Biotin is meticulously designed for specific functions in bioconjugation:
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Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] The inherent ring strain of the DBCO group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[3][4]
-
Biotin: A member of the B vitamin family, biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it a powerful tool for detection, purification, and immobilization of biotinylated molecules.[2]
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Polyethylene Glycol (PEG2) Spacer: The short, two-unit PEG linker serves multiple purposes. It enhances the hydrophilicity and solubility of the entire molecule in aqueous buffers.[5] Additionally, the PEG spacer provides spatial separation between the DBCO group and the biotin moiety, which can reduce steric hindrance and improve the accessibility of both functional ends.[6]
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Amide Linkage (NHCO): A stable amide bond connects the DBCO moiety to the PEG spacer, ensuring the integrity of the linker under physiological conditions.
Below is a diagram illustrating the core structure of DBCO-NHCO-PEG2-Biotin.
Physicochemical Properties
The physicochemical properties of DBCO-NHCO-PEG2-Biotin are summarized in the table below. These properties are essential for designing and executing bioconjugation experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C35H43N5O6S | [7] |
| Molecular Weight | 661.8 g/mol | [7] |
| Purity | Typically ≥95% (HPLC) | [7] |
| Appearance | White to off-white solid or powder | [8][9] |
| Solubility | Soluble in DMSO, DMF, and DCM | [7] |
| Storage Conditions | -20°C, desiccated and protected from light | [7] |
Experimental Protocols
DBCO-NHCO-PEG2-Biotin is a versatile reagent employed in a variety of applications, including protein labeling, cell surface modification, and affinity purification. The following sections provide detailed protocols for two common experimental workflows.
Two-Step Labeling and Detection of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide group with DBCO-NHCO-PEG2-Biotin, followed by detection using streptavidin conjugated to a reporter molecule (e.g., a fluorophore or an enzyme).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHCO-PEG2-Biotin
-
Anhydrous DMSO
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)
-
Spin desalting columns
-
SDS-PAGE analysis equipment
-
Fluorescence plate reader or microscope
Procedure:
-
Preparation of DBCO-NHCO-PEG2-Biotin Stock Solution:
-
Dissolve DBCO-NHCO-PEG2-Biotin in anhydrous DMSO to a final concentration of 10 mM.
-
-
Labeling Reaction (SPAAC):
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Add the DBCO-NHCO-PEG2-Biotin stock solution to the protein solution at a 5-20 fold molar excess. The final DMSO concentration should be below 10% to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Purification of the Biotinylated Protein:
-
Remove the unreacted DBCO-NHCO-PEG2-Biotin using a spin desalting column equilibrated with PBS.
-
-
Detection of the Biotinylated Protein:
-
For in-gel detection, run the purified protein on an SDS-PAGE gel. Transfer the protein to a membrane and probe with a streptavidin-HRP conjugate for chemiluminescent detection.
-
For solution-based detection, incubate the biotinylated protein with a streptavidin-fluorophore conjugate in PBS for 30 minutes at room temperature.
-
Analyze the fluorescence using a plate reader or visualize by microscopy.
-
Cell Surface Labeling and Pull-Down of a Glycoprotein
This protocol outlines the metabolic labeling of cell surface glycoproteins with an azide-modified sugar, followed by reaction with DBCO-NHCO-PEG2-Biotin and subsequent affinity purification (pull-down) of the labeled proteins.
Materials:
-
Mammalian cells in culture
-
Azide-modified sugar (e.g., Ac4GalNAz)
-
DBCO-NHCO-PEG2-Biotin
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., sample buffer for SDS-PAGE or a high concentration of free biotin)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Metabolic Labeling of Cells:
-
Culture cells in media supplemented with an azide-containing sugar precursor (e.g., 25-50 µM Ac4GalNAz) for 24-48 hours to introduce azide groups onto cell surface glycans.
-
-
Cell Surface Biotinylation:
-
Gently wash the cells three times with pre-warmed PBS to remove the excess azide precursor.
-
Prepare a solution of DBCO-NHCO-PEG2-Biotin (e.g., 50-100 µM) in serum-free media or HBSS.
-
Incubate the cells with the DBCO-NHCO-PEG2-Biotin solution for 30-60 minutes at 37°C, protected from light.[10]
-
Wash the cells three times with cold PBS to remove unbound reagent.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification (Pull-Down):
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured biotinylated proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by Western blotting with an antibody against a protein of interest or by mass spectrometry for proteomic identification.
-
Conclusion
DBCO-NHCO-PEG2-Biotin is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specificity of copper-free click chemistry with the high-affinity biotin-streptavidin interaction, enables a wide range of applications from simple protein labeling to complex proteomic studies. The inclusion of a hydrophilic PEG spacer further enhances its utility in aqueous biological systems. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in various research and development endeavors.
References
- 1. DBCO-NH-PEG2-Biotin | CAS: 2700533-78-2 | AxisPharm [axispharm.com]
- 2. abpbio.com [abpbio.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DBCO-PEG4-biotin, 1255942-07-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. DBCO-NHCO-PEG2-biotin | BroadPharm [broadpharm.com]
- 8. DBCO PEG Biotin, Biotin PEG DBCO [nanocs.net]
- 9. interchim.fr [interchim.fr]
- 10. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
